4-(1-Cyclopropylethoxy)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-(1-cyclopropylethoxy)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(9-3-4-9)13-10-5-6-11-8(2)12-10/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBDPPOFYSBSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC(C)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclopropylethoxy)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 1-cyclopropylethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The cyclopropylethoxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of 1-cyclopropylethanol is replaced by the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclopropylethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the cyclopropylethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated compounds.
Scientific Research Applications
4-(1-Cyclopropylethoxy)-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Cyclopropylethoxy)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Functional Performance in Electronics
B4PyMPM, a 2-methylpyrimidine derivative, achieved a maximal external quantum efficiency (EQE) of 44.3% in blue phosphorescent OLEDs due to its dual role as a light-emitting and electron-transport layer . In contrast, pyridine-based compounds (e.g., 25, 28) are less commonly used in optoelectronics, likely due to their weaker electron-accepting capabilities .
Stability and Reactivity
- For example, compound 29’s tert-butyl carbamate group may mitigate instability during purification, as evidenced by its higher yield (61%) compared to 28 .
- Methyl Group Impact : The 2-methyl group in pyrimidines (e.g., B4PyMPM) enhances thermal stability, critical for OLED durability .
Biological Activity
4-(1-Cyclopropylethoxy)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-methylpyrimidine and 1-cyclopropylethanol. The reaction is usually catalyzed by a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. This compound's unique structure, particularly the cyclopropylethoxy group, influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropylethoxy group enhances binding affinity, while the pyrimidine ring facilitates hydrogen bonding and π-π interactions with target proteins.
Antiinflammatory Activity
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. A study highlighted the inhibitory effects of similar compounds on cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The half-maximal inhibitory concentration (IC50) values for certain derivatives against COX-1 and COX-2 enzymes suggest that modifications in the pyrimidine structure can enhance anti-inflammatory efficacy .
Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes
| Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | TBD | TBD |
Note: TBD indicates values that require further investigation specific to the compound .
Antimicrobial Activity
In addition to anti-inflammatory effects, preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still under investigation.
Case Studies and Research Findings
Several studies have explored the biological effects of pyrimidine derivatives, including this compound:
- Study on Anti-inflammatory Effects : In vivo experiments demonstrated that certain pyrimidine derivatives significantly reduced carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents comparable to established drugs like indomethacin .
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in inflammatory pathways was assessed through various biochemical assays, reinforcing its potential therapeutic applications .
Q & A
Q. What are the optimal synthetic conditions for 4-(1-Cyclopropylethoxy)-2-methylpyrimidine, and how are impurities minimized?
Methodological Answer:
- Key Steps :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of cyclopropane or ethoxy groups .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound ≥95% purity .
- Common Impurities : Unreacted cyclopropylethanol or pyrimidine intermediates. Monitor via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
- NMR : Use -NMR (δ 1.0–1.2 ppm for cyclopropane protons; δ 4.2–4.4 ppm for ethoxy group) and -NMR (δ 70–75 ppm for C-O-C linkage) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Retention time: 8.2 min under 60:40 acetonitrile:water .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 207.1) for molecular weight confirmation .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks .
Advanced Research Questions
Q. How can reaction mechanisms and kinetics be elucidated for the synthesis of this compound?
Methodological Answer:
- Kinetic Studies : Use pseudo-first-order conditions with excess cyclopropylethanol. Monitor via in-situ FTIR (disappearance of pyrimidine C-Cl peak at 750 cm) .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map energy barriers for ethoxy substitution .
- Isotope Labeling : -labeled ethanol to track oxygen incorporation into the product .
Q. How to resolve contradictions between NMR and HPLC data in purity assessment?
Methodological Answer:
- Cross-Validation :
- NMR Integration : Compare peak areas of cyclopropane protons (δ 1.0–1.2 ppm) vs. impurities.
- Spiking Experiments : Add suspected impurities (e.g., cyclopropylethanol) to the sample and monitor HPLC retention shifts .
- Advanced Techniques : Use 2D NMR (HSQC, COSY) to confirm connectivity and rule out overlapping signals .
Q. What computational strategies enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- QSAR Modeling : Train models on pyrimidine derivatives’ logP, polar surface area, and IC data to predict ADMET properties .
- Docking Studies : Use AutoDock Vina to screen derivatives against EGFR (PDB ID: 1M17). Prioritize compounds with ΔG < -8 kcal/mol .
- MD Simulations : Simulate ligand-receptor binding stability over 100 ns to assess residence time .
Q. What challenges arise when scaling synthesis from lab to pilot scale?
Methodological Answer:
Q. How does the cyclopropylethoxy group influence interactions with biological targets?
Methodological Answer:
- Steric Effects : Cyclopropane’s rigidity may hinder binding in shallow enzyme pockets (e.g., COX-2) .
- Hydrophobicity : LogP increases by ~0.5 compared to methoxy analogs, enhancing membrane permeability .
- Metabolic Stability : Test in liver microsomes; cyclopropane reduces oxidative metabolism (t > 2 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
